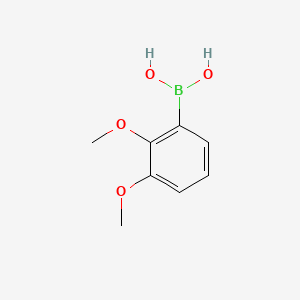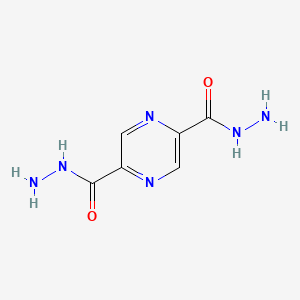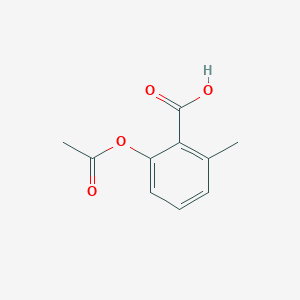
2-(Acetyloxy)-6-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)-6-methylbenzoic acid, also known as acetylsalicylic acid, is a widely used compound in the pharmaceutical industry. It is a derivative of salicylic acid and is commonly known for its use as an analgesic, anti-inflammatory, and antipyretic agent. The compound’s molecular formula is C10H10O4, and it is characterized by the presence of an acetyloxy group attached to a benzene ring with a carboxylic acid and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-6-methylbenzoic acid typically involves the acetylation of salicylic acid. The process begins with the reaction of salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is isolated through filtration and drying. The purity of the final product is ensured through various quality control measures, including chromatography and spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetyloxy)-6-methylbenzoic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield salicylic acid and acetic acid.
Oxidation: The methyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-(Acetyloxy)-benzoic acid.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: 2-(Acetyloxy)-benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)-6-methylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Widely used as an analgesic, anti-inflammatory, and antipyretic agent. It is also investigated for its potential role in preventing cardiovascular diseases.
Industry: Used in the production of other pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The primary mechanism of action of 2-(Acetyloxy)-6-methylbenzoic acid involves the inhibition of the cyclooxygenase (COX) enzyme. This enzyme is responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By acetylating a serine residue in the active site of the COX enzyme, this compound irreversibly inhibits its activity, leading to a decrease in prostaglandin production. This results in the compound’s analgesic, anti-inflammatory, and antipyretic effects.
Vergleich Mit ähnlichen Verbindungen
2-(Acetyloxy)-6-methylbenzoic acid is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. it is unique in its irreversible inhibition of the COX enzyme, which distinguishes it from other NSAIDs that act as reversible inhibitors. Similar compounds include:
Ibuprofen: A reversible inhibitor of the COX enzyme with similar analgesic and anti-inflammatory properties.
Naproxen: Another reversible COX inhibitor with a longer duration of action compared to ibuprofen.
Salicylic acid: The parent compound of this compound, which also exhibits anti-inflammatory properties but lacks the acetyl group.
Eigenschaften
IUPAC Name |
2-acetyloxy-6-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRBGUCAZNZFMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413573 |
Source


|
| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31490-86-5 |
Source


|
| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31490-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
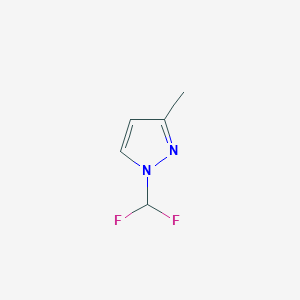
![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)

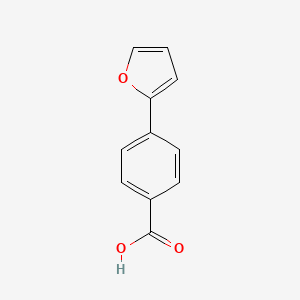

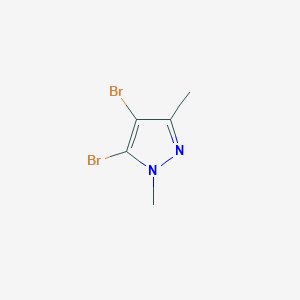
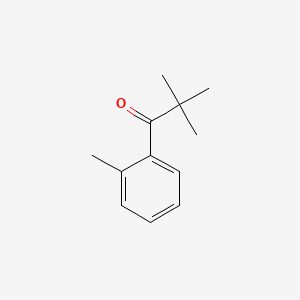
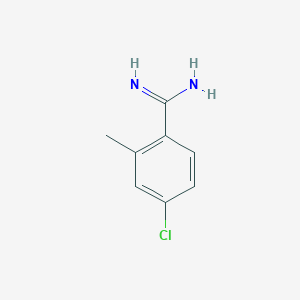
![Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B1312052.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1312054.png)
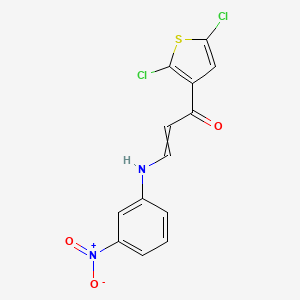
![3-[(4-Fluorophenyl)thio]-5-nitroaniline](/img/structure/B1312056.png)
